molecular formula C21H23N7O2S B10989880 N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10989880
M. Wt: 437.5 g/mol
InChI Key: NGKSTYYEAZLUFC-UHFFFAOYSA-N
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Description

N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable benzylamine derivative with thiosemicarbazide under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the thiadiazole intermediate with a suitable piperazine derivative.

    Formation of the Pyridine Ring: The pyridine ring can be introduced by reacting the piperazine intermediate with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds containing the thiadiazole moiety exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi. For instance, certain synthesized thiadiazole derivatives have displayed significant antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum .

Anticancer Properties

Compounds with similar structures have been evaluated for their anticancer potential. Some studies indicate that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of thiadiazole derivatives. For example, compounds derived from this class have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuropharmacological Effects

Preliminary studies indicate that certain derivatives may exhibit antidepressant-like activities in animal models, suggesting their potential as novel antidepressant agents .

Case Studies and Research Findings

Several studies have focused on the therapeutic applications of N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide:

StudyFocusFindings
Shamroukh et al. (2020)Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains at concentrations as low as 100 μg/mL .
MDPI Study (2019)Synthesis and DockingHighlighted the compound's binding affinity to specific biological targets, indicating its potential as a lead compound for drug development .
PubMed Article (2008)Neuropharmacological ActivityReported promising antidepressant activity in preclinical models .

Mechanism of Action

The mechanism of action of N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may bind to a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the thiadiazole and piperazine rings.

    3-bromoimidazo[1,2-a]pyridines: These compounds share the pyridine ring but have an imidazole ring instead of the thiadiazole and piperazine rings.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .

Biological Activity

N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of a thiadiazole moiety fused with a piperazine and pyridine structure. Its molecular formula is C18H20N4O2S, with a molecular weight of approximately 382.5 g/mol. The structural components contribute significantly to its biological properties.

Component Description
Thiadiazole Moiety Known for antimicrobial and anticancer activities
Piperazine Ring Enhances binding affinity to biological targets
Pyridine Group Involved in various pharmacological interactions

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exhibit:

  • Antimicrobial Activity : Compounds with thiadiazole structures have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition .
  • Anticancer Effects : Studies have reported that compounds similar to this one can inhibit cancer cell proliferation. For example, the IC50 values against certain cancer cell lines have been documented, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of the benzyl group in the thiadiazole enhances the compound's ability to inhibit cancer cell growth.
  • Variations in substituents on the thiadiazole ring can significantly alter biological efficacy. For instance, substituting different functional groups has been shown to either enhance or reduce antimicrobial activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Studies : A study evaluated various thiadiazole derivatives against Mycobacterium smegmatis, revealing that certain substitutions led to improved minimum inhibitory concentrations (MIC) compared to standard antibiotics like Isoniazid .
  • Cytotoxicity Testing : Research involving MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney) cell lines demonstrated that specific derivatives exhibited lower IC50 values than cisplatin, a common chemotherapy agent .
  • Molecular Docking Studies : Computational studies have suggested high binding affinities of this compound with key enzymes involved in cancer progression, indicating potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis involves multi-step routes, including:

  • Thiadiazole ring formation : Cyclization of hydrazine derivatives with dicarbonyl compounds to form the 1,3,4-thiadiazole core .
  • Coupling reactions : Nucleophilic substitution or amide bond formation to attach the pyridinylpiperazine moiety. For example, NaH-mediated coupling of pyrimidine derivatives with thiazole intermediates .
  • Protection/deprotection strategies : Use of PMB (4-methoxybenzyl) groups to protect amines during intermediate steps . Characterization : Intermediates are monitored via TLC and confirmed by NMR (¹H/¹³C) and MS. For example, ¹H NMR chemical shifts at δ 1.91 (s, CH₃) and 7.52–7.94 (m, aromatic protons) are critical for structural validation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.20–8.96, amide NH at δ 10.22) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z = 384 [M+H]⁺) .
  • IR spectroscopy : Detects functional groups like carbonyls (νmax = 1649–1670 cm⁻¹) and amines (νmax = 3268–3380 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and validates thiadiazole ring geometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Temperature control : Lower temperatures (293–298 K) reduce side reactions during cyclization .
  • Catalyst selection : Bases like NaH or DBU enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) identifies optimal reagent ratios and reaction times .
ParameterOptimal ConditionImpact on Yield/PurityReference
Cyclization time24 hours at 298 K97.4% yield
Coupling reagentNaH in THF>90% purity
SolventEthanol for precipitationReduces byproducts

Q. What strategies are recommended for analyzing contradictory data from spectroscopic studies?

  • Complementary techniques : Combine ¹H-¹³C HSQC NMR with X-ray data to resolve ambiguous NOE correlations .
  • Dynamic NMR : Assess rotational barriers in amide bonds to explain split signals .
  • Computational modeling : DFT calculations predict NMR chemical shifts and validate experimental data .
  • Reproducibility checks : Compare results across multiple batches to distinguish artifacts from true structural features .

Q. How to design experiments to evaluate biological activity against enzyme targets?

  • In vitro assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity to kinases or proteases .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
  • SAR (Structure-Activity Relationship) : Synthesize analogs with modified thiadiazole or piperazine groups to identify critical pharmacophores .
Assay TypeTarget EnzymeKey FindingsReference
Kinase inhibitionAbl tyrosine kinaseIC₅₀ = 0.8 nM
AntimicrobialBacterial topoisomeraseMIC = 2 µg/mL
CytotoxicityHeLa cellsEC₅₀ = 10 µM

Properties

Molecular Formula

C21H23N7O2S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C21H23N7O2S/c29-18(24-20-26-25-19(31-20)14-16-6-2-1-3-7-16)15-23-21(30)28-12-10-27(11-13-28)17-8-4-5-9-22-17/h1-9H,10-15H2,(H,23,30)(H,24,26,29)

InChI Key

NGKSTYYEAZLUFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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